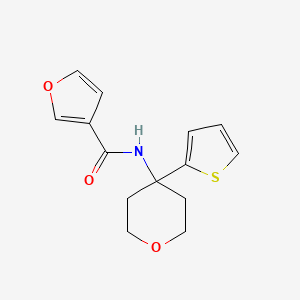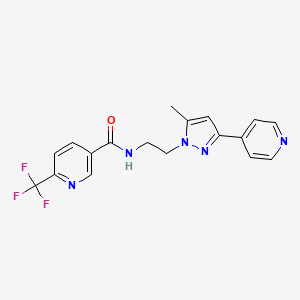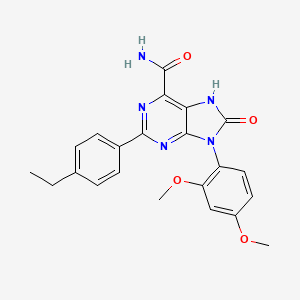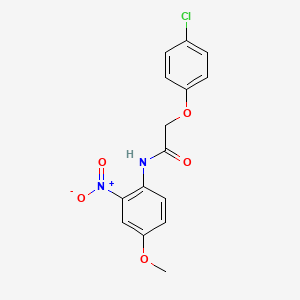![molecular formula C10H12ClNO3S B2916023 Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate CAS No. 515832-73-2](/img/structure/B2916023.png)
Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate” is a compound with the linear formula C9 H10 Cl N O3 S . It’s a solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate” is 1S/C9H10ClNO3S/c1-5-3-6 (9 (13)14-2)8 (15-5)11-7 (12)4-10/h3H,4H2,1-2H3, (H,11,12) .Physical and Chemical Properties Analysis
“Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate” is a solid at room temperature . Its molecular weight is 247.7 .科学的研究の応用
Synthesis and Dyeing Applications
Novel Heterocyclic Disperse Dyes with Thiophene Moiety : This research discusses the synthesis of derivatives similar to Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate and their application in dyeing polyester fibers. The study highlights the production of disperse dyes that offer a range of colors with good fastness properties, although they exhibit poor photostability. The dyes show potential for textile applications due to their color range and fastness (Iyun et al., 2015).
Fluorescence Properties
Study on Synthesis, Characterization, and Fluorescence Property : This research explores the fluorescence properties of a compound closely related to this compound, demonstrating its potential use in materials science for creating fluorescent materials (Guo Pusheng, 2009).
Organic Synthesis and Intermediates
Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate : This study provides insights into the crystal structure and properties of a related compound, indicating its significance as a key intermediate in organic synthesis for medicines, dyes, and pesticides. The research discusses how the amino and carboxyl groups of these compounds can participate in various interactions, which is crucial for designing new molecules (Tao et al., 2020).
Antimicrobial Activity
Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for Their Antimicrobial Activity : This study highlights the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and their screening for antibacterial activity, demonstrating the biological relevance of thiophene derivatives in developing new antimicrobial agents (Prasad et al., 2017).
Genotoxic and Carcinogenic Potentials
Assessment of the Genotoxic and Carcinogenic Potentials of 3-Aminothiophene Derivatives : This research assesses the genotoxic/mutagenic and carcinogenic potentials of methyl 3-amino-4-methylthiophene-2-carboxylate and related compounds. It employs various in vitro and in silico methodologies, contributing to understanding the safety profile of these compounds (Lepailleur et al., 2014).
Safety and Hazards
作用機序
Mode of Action
Based on the structure of the compound, it can be inferred that it may undergo nucleophilic addition / elimination reactions with its targets . The chloroacetyl group in the compound can react with nucleophilic sites on target molecules, leading to changes in their structure and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.
特性
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5-ethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-6-4-7(10(14)15-2)9(16-6)12-8(13)5-11/h4H,3,5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZMUIMUPSPNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2915943.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid](/img/structure/B2915946.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2915947.png)
![1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2915949.png)
![6-[5-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2915950.png)
![1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2915951.png)

![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B2915955.png)

![4-(2,3-Dihydro-1-benzofuran-5-yl)-3-(4-fluorophenoxy)-1-[(3,4,5-trimethoxyphenyl)methyl]azetidin-2-one](/img/structure/B2915961.png)


